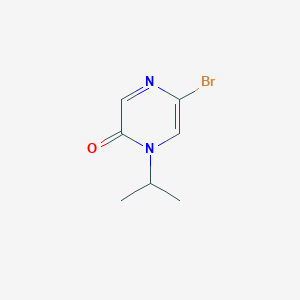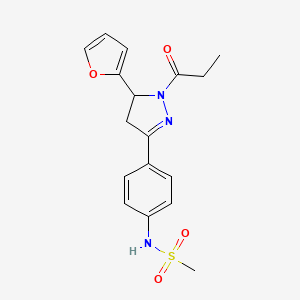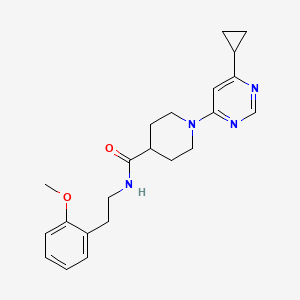
Ethanone, 2-bromo-1-(1-methyl-1H-indazol-3-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ethanone, 2-bromo-1-(1-methyl-1H-indazol-3-yl)-” is an organic compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of specific thiol and bromo-ethanone. Imidazole, the core structure in this compound, was first synthesized by glyoxal and ammonia .Molecular Structure Analysis
The molecular formula of “Ethanone, 2-bromo-1-(1-methyl-1H-indazol-3-yl)-” is C10H9BrN2O . It contains a five-membered heterocyclic moiety with three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
The catalyst plays a crucial role in the formation of such compounds . For instance, the best result for the formation of a similar compound was obtained in the presence of isoquinoline .Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 253.1 . It is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Ethanone, 2-bromo-1-(1-methyl-1H-indazol-3-yl)-, serves as a precursor in the synthesis of various biologically active derivatives. For instance, 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, a derivative synthesized from Ethanone, has shown significant immunosuppressive activities against macrophages and T-lymphocytes. Additionally, this compound and its related derivatives exhibited potent inhibitory effects on LPS-stimulated NO generation, indicating potential anti-inflammatory properties. Some derivatives also demonstrated strong cytotoxicity against various cancer cell lines, highlighting their potential in cancer research (H. Abdel‐Aziz et al., 2011).
Pyridylcarbene Formation
Ethanone, 2-bromo-1-(1-methyl-1H-indazol-3-yl)-, has been involved in studies related to pyridylcarbene formation. In one instance, bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine was shown to decompose under specific conditions to form a pyridylcarbene intermediate. This process led to the formation of various compounds, including 2-bromo-6-vinylpyridine and 1-(6-bromopyridin-2-yl)ethanone, among others. This research contributes to the understanding of carbene chemistry and its potential applications in synthetic organic chemistry (B. Abarca, R. Ballesteros, F. Blanco, 2006).
Corrosion Inhibition
Derivatives of Ethanone, 2-bromo-1-(1-methyl-1H-indazol-3-yl)-, have been investigated for their potential as corrosion inhibitors. For example, 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone demonstrated significant inhibition efficiency against mild steel corrosion in a hydrochloric acid environment. This study highlights the potential of Ethanone derivatives in developing new materials for corrosion protection, which is crucial in various industrial applications (Q. Jawad et al., 2020).
Safety and Hazards
The compound is classified as dangerous with hazard statements H302, H314, H335 . This indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Therefore, appropriate protective measures, including gloves, goggles, and protective clothing, need to be taken during use and handling .
Eigenschaften
IUPAC Name |
2-bromo-1-(1-methylindazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-13-8-5-3-2-4-7(8)10(12-13)9(14)6-11/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZBRCROZGJLSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1493852-73-5 |
Source


|
| Record name | 2-bromo-1-(1-methyl-1H-indazol-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(3,5-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


![N-(2-fluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2648285.png)
![6-Nitro-N-[6-nitro-8-(trifluoromethyl)quinolin-5-yl]-8-(trifluoromethyl)quinolin-5-amine](/img/structure/B2648286.png)

![N-(1-Cyanocyclohexyl)-2-[[1-(difluoromethyl)imidazol-2-yl]methyl-methylamino]propanamide](/img/structure/B2648291.png)
![8-(3-((4-methoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2648292.png)

![3-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2648296.png)
![1-[(6-Chloropyridin-3-yl)methyl]indole](/img/structure/B2648300.png)
